molecular formula C13H9BrF2N2O2S B4386544 N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide

N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide

Cat. No.: B4386544
M. Wt: 375.19 g/mol
InChI Key: OZEZOMRLZBSZRE-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: is a synthetic organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure

Properties

IUPAC Name

N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N2O2S/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZOMRLZBSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4,6-difluoroaniline and 2-thienylmethylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-bromo-4,6-difluoroaniline with a suitable reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-thienylmethylamine under controlled conditions to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide may involve:

    Scale-Up of Reactions: The synthetic route is scaled up to produce larger quantities of the compound.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.

    Automated Processes: Automated reactors and purification systems are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is investigated for its interactions with biological targets, such as enzymes or receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

    Structural Features: The presence of both bromine and fluorine atoms, along with the thienylmethyl group, imparts unique chemical and physical properties to the compound.

    Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interactions with other molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(2-bromo-4,6-difluorophenyl)-N-(thiophen-2-ylmethyl)oxamide

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